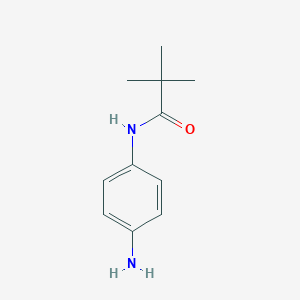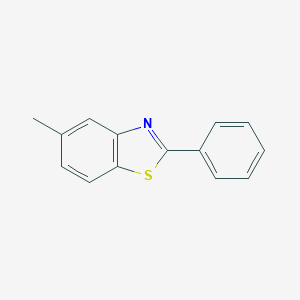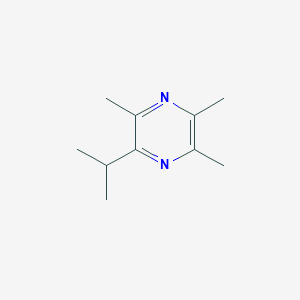
2-Isopropyl-3,5,6-trimethylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-3,5,6-trimethylpyrazine (ITMP) is a chemical compound that belongs to the family of pyrazines. It is a colorless liquid with a strong odor and is commonly used in the food and fragrance industry due to its nutty, earthy aroma. However, recent scientific research has shown that ITMP has potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-3,5,6-trimethylpyrazine is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases.
Effets Biochimiques Et Physiologiques
2-Isopropyl-3,5,6-trimethylpyrazine has been shown to have various biochemical and physiological effects in the body. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, 2-Isopropyl-3,5,6-trimethylpyrazine has been found to have insecticidal properties, which can help control insect pests.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Isopropyl-3,5,6-trimethylpyrazine in lab experiments is its strong aroma, which makes it easy to detect and quantify. Additionally, 2-Isopropyl-3,5,6-trimethylpyrazine is relatively stable, making it easy to handle and store. However, one limitation of using 2-Isopropyl-3,5,6-trimethylpyrazine is its potential toxicity, which can pose a risk to researchers if not handled properly.
Orientations Futures
2-Isopropyl-3,5,6-trimethylpyrazine has a wide range of potential applications in various fields, and future research could focus on exploring these applications further. In medicine, future research could focus on investigating the potential use of 2-Isopropyl-3,5,6-trimethylpyrazine in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In agriculture, future research could focus on developing 2-Isopropyl-3,5,6-trimethylpyrazine-based pesticides that are effective against a wide range of insect pests. In environmental science, future research could focus on investigating the potential use of 2-Isopropyl-3,5,6-trimethylpyrazine in the remediation of contaminated soil and water.
Méthodes De Synthèse
2-Isopropyl-3,5,6-trimethylpyrazine can be synthesized through various methods, including the reaction of 2,3,5,6-tetramethylpyrazine with isopropyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 2,3,5,6-tetramethylpyrazine with isopropylamine in the presence of a solvent such as ethanol.
Applications De Recherche Scientifique
2-Isopropyl-3,5,6-trimethylpyrazine has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. In agriculture, 2-Isopropyl-3,5,6-trimethylpyrazine has been shown to have insecticidal properties, making it a potential candidate for use as a pesticide. In environmental science, 2-Isopropyl-3,5,6-trimethylpyrazine has been studied for its potential use in the remediation of contaminated soil and water.
Propriétés
Numéro CAS |
104638-10-0 |
|---|---|
Nom du produit |
2-Isopropyl-3,5,6-trimethylpyrazine |
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
2,3,5-trimethyl-6-propan-2-ylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-6(2)10-9(5)11-7(3)8(4)12-10/h6H,1-5H3 |
Clé InChI |
NRXVFTHLMODNEQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=N1)C)C(C)C)C |
SMILES canonique |
CC1=C(N=C(C(=N1)C)C(C)C)C |
Synonymes |
Pyrazine, trimethyl(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




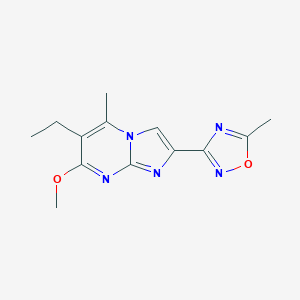
![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)
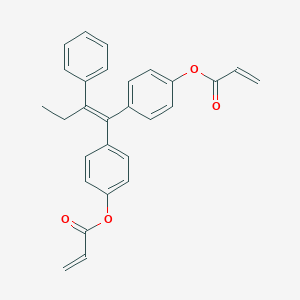
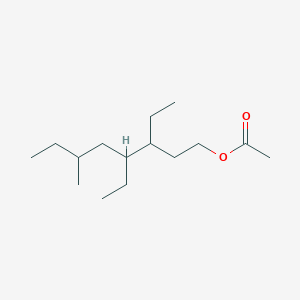
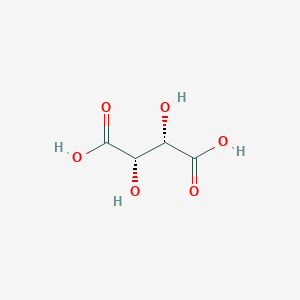

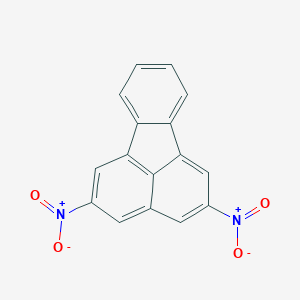
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)
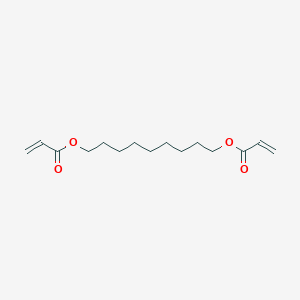

![2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone](/img/structure/B34824.png)
